![molecular formula C24H22N4O3 B4765651 2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide](/img/structure/B4765651.png)
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical procedures that aim at creating complex molecules with potential inhibitory activities towards specific enzymes or for the development of novel pharmacological agents. For instance, the synthesis of 4-(3-chloro-4-methoxybenzyl)aminophthalazines and their evaluation for inhibitory activity towards phosphodiesterase 5 highlights a similar approach to synthesizing complex molecules with specified activities (Watanabe et al., 2000).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been thoroughly analyzed using techniques like X-ray diffraction and DFT calculations. These studies provide insights into the compound's molecular geometry, bond lengths, angles, and the impact of intermolecular interactions on its structure (Karabulut et al., 2014).
Chemical Reactions and Properties
Research into related molecules, such as the synthesis and crystal structures of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, reveals the types of chemical reactions these compounds can undergo and their structural properties. These studies provide valuable insights into how such molecules react under different conditions and their chemical stability and reactivity (Zhu & Qiu, 2011).
Physical Properties Analysis
Investigations into compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate focus on understanding their physical properties, such as density, refractive index, molar refractivity, and polarizability. These properties are crucial for predicting the behavior of these compounds in various environments and their interactions with other molecules (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of such molecules can be elucidated through their synthesis, reaction mechanisms, and the analysis of their derivatives. For example, the creation and study of derivatives for 4-amino-5-chloro-2-methoxybenzamide derivatives help in understanding the chemical behavior, potential for modifications, and the resultant changes in chemical activity and properties (Abdulla et al., 2013).
Future Directions
The compounds related to “2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide” are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . This suggests potential future directions in the synthesis of these and related compounds for various applications in the field of chemistry and pharmacology.
Mechanism of Action
Target of Action
A related compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
It is suggested that the compound may have a nucleophilic attack site around the o4 and o5 atoms in its structure . This could potentially influence its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to influence the production of nitric oxide (no) and hydrogen peroxide (h2o2), suggesting potential involvement in inflammatory pathways .
Result of Action
Related compounds have been shown to inhibit the production of no and h2o2 when treating synoviocytes with lps and tnf-α . This suggests potential anti-inflammatory effects.
properties
IUPAC Name |
2-methoxy-5-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-25-24(29)20-14-16(10-13-21(20)31-3)26-23-19-7-5-4-6-18(19)22(27-28-23)15-8-11-17(30-2)12-9-15/h4-14H,1-3H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARUOIGYHENNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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